![molecular formula C48H78O17 B12373290 (3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)
(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule with a highly intricate structure This compound is notable for its multiple hydroxyl groups and its polycyclic structure, which includes several rings and a variety of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions. The process often begins with the preparation of simpler precursor molecules, which are then combined through a series of chemical reactions. These reactions may include protection and deprotection of functional groups, selective oxidation and reduction, and various types of coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques. The use of automated reactors and continuous flow systems could help to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction could produce simpler alcohols. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and polycyclic structure make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Its complex structure could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its unique chemical properties might allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, the compound could be used in the production of advanced materials. Its polycyclic structure and multiple functional groups could impart desirable properties to polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups and other functional groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other polycyclic molecules with multiple hydroxyl groups and functional groups. Examples might include complex natural products like steroids or synthetic molecules designed for specific applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and polycyclic structure. This unique arrangement allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C48H78O17 |
|---|---|
Poids moléculaire |
927.1 g/mol |
Nom IUPAC |
(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,24-27,29-42,49-59H,11-21H2,1-8H3/t22-,24?,25+,26+,27-,29-,30?,31-,32+,33+,34-,35+,36+,37+,38+,39?,40+,41?,42-,45-,46+,47+,48+/m0/s1 |
Clé InChI |
CMCKJNVAUXCQCZ-AHBDKAQZSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3CC[C@]4([C@H](C3(C)C)CC[C@@]5(C4=CC=C6[C@]5(C[C@@H]([C@@]7(C6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4=CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


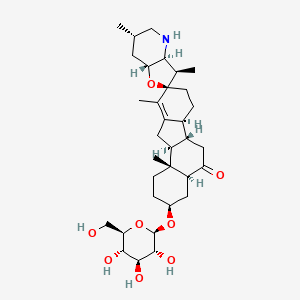
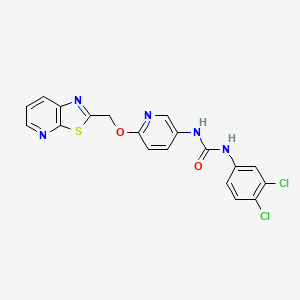
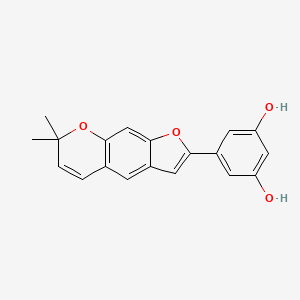

![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
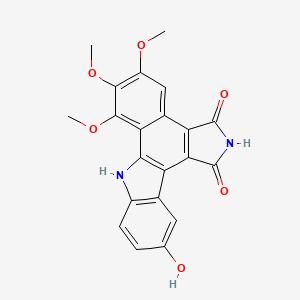
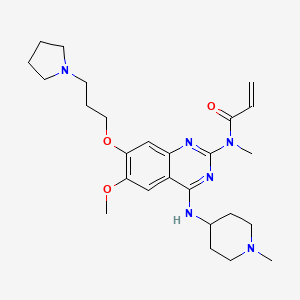

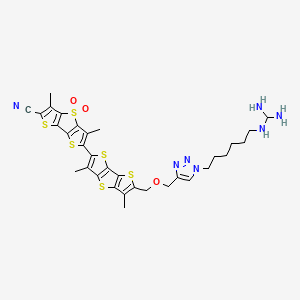


![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)

